molecular formula C22H38BrNO2 B4051836 1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-(dipropylamino)ethanone;hydrobromide

1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-(dipropylamino)ethanone;hydrobromide

Cat. No.: B4051836
M. Wt: 428.4 g/mol
InChI Key: QZSWFTTZALROAA-UHFFFAOYSA-N
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Description

1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-(dipropylamino)ethanone;hydrobromide is a useful research compound. Its molecular formula is C22H38BrNO2 and its molecular weight is 428.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(dipropylamino)ethanone hydrobromide is 427.20859 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalytic Degradation

Studies have shown the potential of related compounds in the photocatalytic degradation of pharmaceutical agents, indicating a promising application for environmental cleanup and the reduction of micro-pollutant levels in water bodies. For example, the photocatalytic transformation of salbutamol using titanium dioxide as a photocatalyst under simulated solar irradiation demonstrates the pathway and efficiency of degradation processes in aqueous solutions (Sakkas et al., 2007).

Catalysis and Synthesis

Compounds with similar structural motifs have been utilized in catalytic processes to synthesize valuable chemical entities. For instance, palladium complexes with bulky diphosphine ligands have shown high selectivity in the synthesis of adipic acid from pentenoic acid mixtures, a crucial intermediate for the production of nylon and other polymers (Low et al., 2015).

Enzymatic Metabolism Studies

Research on similar compounds has explored their metabolic pathways in biological systems, such as the enzymatic C-demethylation in rat liver microsomes. This work contributes to our understanding of drug metabolism and the design of molecules with optimized pharmacokinetic properties (Yoo et al., 2008).

Antioxidant Properties

Certain related compounds have been investigated for their antioxidant properties, with implications for their use in preventing oxidative stress and related diseases. The study of natural bromophenols from marine red algae and their significant DPPH radical-scavenging activity highlights the potential of these compounds in developing new antioxidants (Li et al., 2007).

Properties

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-(dipropylamino)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2.BrH/c1-9-11-23(12-10-2)15-19(24)16-13-17(21(3,4)5)20(25)18(14-16)22(6,7)8;/h13-14,25H,9-12,15H2,1-8H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSWFTTZALROAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-(dipropylamino)ethanone;hydrobromide
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1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-(dipropylamino)ethanone;hydrobromide
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1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-(dipropylamino)ethanone;hydrobromide
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1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-(dipropylamino)ethanone;hydrobromide
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1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-(dipropylamino)ethanone;hydrobromide

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